4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde

Catalog No.
S15993211
CAS No.
22042-77-9
M.F
C6H7NOS2
M. Wt
173.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbald...

CAS Number

22042-77-9

Product Name

4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde

IUPAC Name

4-methyl-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde

Molecular Formula

C6H7NOS2

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C6H7NOS2/c1-4-5(3-8)10-6(7-4)9-2/h3H,1-2H3

InChI Key

QWGXPDAWYHFALD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SC)C=O

4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound belonging to the thiazole family, characterized by the presence of both sulfur and nitrogen in its five-membered ring structure. This compound features a methylsulfanyl group at the 2-position and an aldehyde group at the 5-position, contributing to its unique chemical properties and reactivity. Its molecular formula is C5H7NOSC_5H_7NOS, and it has a molecular weight of approximately 173.26 g/mol. The thiazole ring is known for its significant electron delocalization, which enhances its reactivity towards various chemical transformations and interactions with biological targets.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to produce the corresponding alcohol.
  • Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde exhibits potential biological activities, particularly antimicrobial and antifungal properties. Its thiazole structure allows it to interact with various biological targets, potentially leading to inhibition of enzymes or modification of proteins. Studies have suggested that derivatives of thiazoles may play roles in drug discovery, particularly as leads for new therapeutic agents against infections .

The synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde can be achieved through several methods:

  • Reaction with Methylsulfanyl Chloride: A common method involves reacting thiazole-2-carbaldehyde with methylsulfanyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under controlled conditions to optimize yield and purity.
  • Reduction Processes: Another synthesis route includes reducing 4-methyl-thiazole-5-carboxylic acid derivatives using sodium borohydride or lithium aluminum hydride, which allows for the introduction of the aldehyde functional group .

These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.

4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde has diverse applications across various fields:

  • Pharmaceuticals: It is explored for its potential use in drug development, particularly in creating new antimicrobial agents.
  • Agrochemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its biological activity.
  • Materials Science: It can be utilized in synthesizing specialty chemicals and materials, including polymers and dyes.

Studies on the interactions of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde with biological molecules have shown that its functional groups can form covalent bonds with nucleophilic sites in proteins. This reactivity may lead to enzyme inhibition or other modifications that affect biological pathways. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-Methyl-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-MethylthiazoleContains a methyl group at position 2Lacks aldehyde functionality
4-MethylthiazoleMethyl group at position 4Different position affects reactivity
5-MethylthiazoleMethyl group at position 5Exhibits different biological activities
2-Amino-4-methylthiazoleAmino group at position 2Potentially more reactive due to amino group

These compounds highlight the diversity within thiazole derivatives and their unique properties based on structural modifications. The presence of different functional groups significantly influences their chemical behavior and biological activity .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

172.99690619 g/mol

Monoisotopic Mass

172.99690619 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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